molecular formula C28H36F3N7O7 B7418485 Dtp3 tfa

Dtp3 tfa

Cat. No.: B7418485
M. Wt: 639.6 g/mol
InChI Key: JCVMRDQSOXBZIO-AFYLVLOISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for DTP3 TFA are not readily available in the literature.
    • it is synthesized through custom chemical processes, and industrial production methods may vary.
  • Chemical Reactions Analysis

    • DTP3 TFA likely undergoes various chemical reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions are not explicitly documented.
    • Major products formed from these reactions remain unspecified.
  • Scientific Research Applications

    • DTP3 TFA has diverse applications in scientific research:

        Chemistry: Investigating signaling pathways and cellular responses.

        Biology: Studying cell survival and apoptosis.

        Medicine: Exploring potential therapeutic targets.

        Industry: Developing novel treatments or diagnostics.

  • Mechanism of Action

    • DTP3 TFA’s mechanism involves inhibiting GADD45β/MKK7.
    • It disrupts a cancer-selective cell-survival pathway downstream of NF-κB.
    • Molecular targets and specific pathways affected require further investigation.
  • Comparison with Similar Compounds

    • DTP3 TFA’s uniqueness lies in its selective inhibition of GADD45β/MKK7.
    • Similar compounds are not explicitly listed here.

    Properties

    IUPAC Name

    (2R)-2-[[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C26H35N7O5.C2HF3O2/c1-16(34)31-22(15-18-9-11-19(35)12-10-18)25(38)32-20(8-5-13-30-26(28)29)24(37)33-21(23(27)36)14-17-6-3-2-4-7-17;3-2(4,5)1(6)7/h2-4,6-7,9-12,20-22,35H,5,8,13-15H2,1H3,(H2,27,36)(H,31,34)(H,32,38)(H,33,37)(H4,28,29,30);(H,6,7)/t20-,21-,22-;/m1./s1
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JCVMRDQSOXBZIO-AFYLVLOISA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N.C(=O)(C(F)(F)F)O
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N.C(=O)(C(F)(F)F)O
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C28H36F3N7O7
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    639.6 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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